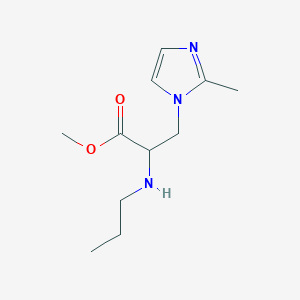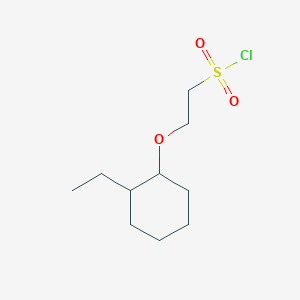
(1S)-1-(4-Methyl(3-pyridyl))ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-methylpyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 1-position of an ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-methylpyridin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1S)-1-(4-methylpyridin-3-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Another approach involves the reductive amination of 4-methylpyridine-3-carbaldehyde with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride. This method allows for the direct formation of the amine from the aldehyde precursor.
Industrial Production Methods
Industrial production of (1S)-1-(4-methylpyridin-3-yl)ethan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(1S)-1-(4-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(1S)-1-(4-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-1-(4-methylpyridin-3-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism involves binding to the active site of the target protein, leading to inhibition or activation of its function.
相似化合物的比较
Similar Compounds
(1S)-1-(4-chloropyridin-3-yl)ethan-1-amine: Similar structure with a chlorine substituent instead of a methyl group.
(1S)-1-(4-fluoropyridin-3-yl)ethan-1-amine: Similar structure with a fluorine substituent.
(1S)-1-(4-bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine substituent.
Uniqueness
(1S)-1-(4-methylpyridin-3-yl)ethan-1-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, leading to distinct interactions with molecular targets compared to its halogen-substituted analogs.
属性
CAS 编号 |
1213593-23-7 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC 名称 |
(1S)-1-(4-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1 |
InChI 键 |
IZVNSBQUTJTRTM-ZETCQYMHSA-N |
手性 SMILES |
CC1=C(C=NC=C1)[C@H](C)N |
规范 SMILES |
CC1=C(C=NC=C1)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


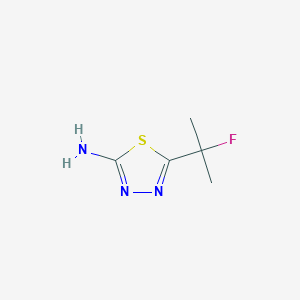
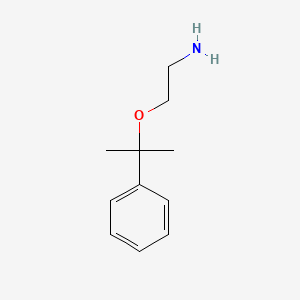
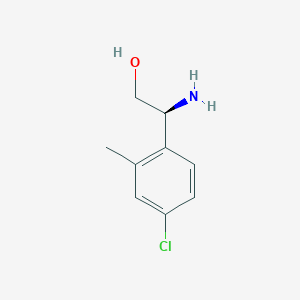
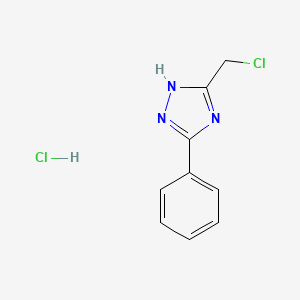
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)
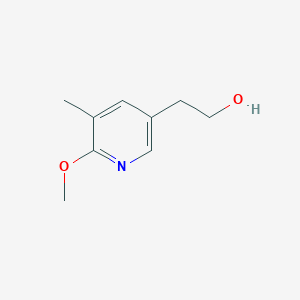
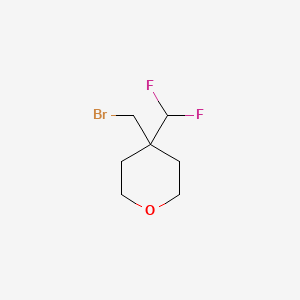
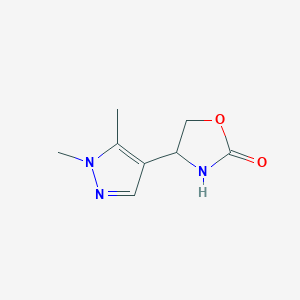
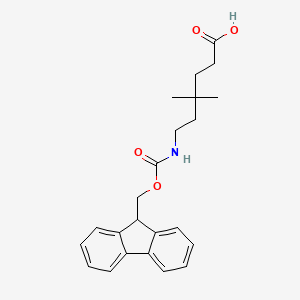
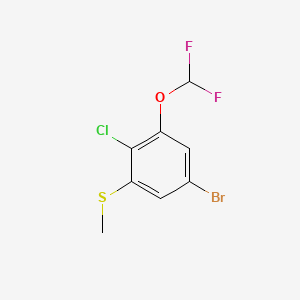
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)

